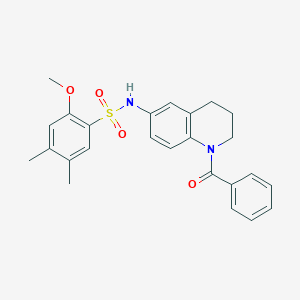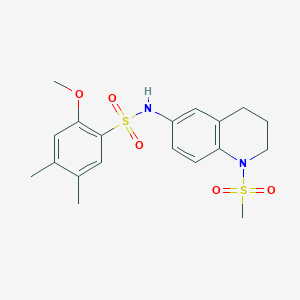![molecular formula C23H24N2O5S B6563229 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946246-96-4](/img/structure/B6563229.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is an intricate chemical compound characterized by a complex structure featuring multiple functional groups, including furan, quinoline, methoxy, and sulfonamide moieties. This combination renders the compound significant in various fields of scientific research due to its potential chemical reactivity and biological activity.
Mécanisme D'action
- Role : Unlike classical glucocorticoids, SGRMs separate transactivation from transrepression, making them promising candidates for therapeutic use .
- No Transactivation : Importantly, SGRM HP-19 lacks transactivation activity, avoiding unwanted side effects associated with classical glucocorticoids .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
SGRM HP-19 is involved in biochemical reactions that modulate the glucocorticoid receptor (GR). It separates transactivation from transrepression of the GR, making it a promising therapeutic agent for inflammation and autoimmune diseases
Cellular Effects
SGRM HP-19 influences cell function by modulating the activity of the glucocorticoid receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of SGRM HP-19 involves its binding to the glucocorticoid receptor and modulating its activity. This modulation can lead to changes in gene expression and can influence the activity of various enzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting with the formation of key intermediates. A typical route might begin with the acylation of tetrahydroquinoline with furan-2-carbonyl chloride, followed by subsequent methoxylation and dimethylation reactions. Reaction conditions usually require precise temperature control, catalysts, and specific solvents to ensure yield and purity.
Industrial Production Methods
Industrially, the compound may be produced through similar synthetic routes but optimized for scale, involving continuous flow reactors, more efficient catalysts, and advanced purification techniques to maximize throughput while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: Potentially leading to the formation of quinoline N-oxides.
Reduction: Possibly reducing the furan ring to a more saturated system.
Substitution: Electrophilic aromatic substitution on the benzene ring, particularly influenced by the sulfonamide group.
Common Reagents and Conditions
Reagents such as chlorinating agents, reducing agents like NaBH4, and oxidizing agents like KMnO4 are frequently used under controlled temperatures and pH conditions.
Major Products
Applications De Recherche Scientifique
The compound finds a wide range of applications:
Chemistry: Used as a building block for more complex molecular frameworks.
Biology: Potential role in biochemical assays due to its interaction with specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and chemical sensors.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, such as those in the quinoline and furan series, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide stands out due to its unique sulfonamide substitution, which imparts distinct reactivity and biological properties.
List of Similar Compounds
1-(2-Furyl)-2-methyl-1,2,3,4-tetrahydroquinoline
N-(quinolin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
2-(furan-2-yl)-1,2,3,4-tetrahydroquinoline
These analogs share structural similarities but differ in specific substituents, influencing their respective chemical and biological behaviors.
Feel free to ask for more details or explore other compounds!
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-15-12-21(29-3)22(13-16(15)2)31(27,28)24-18-8-9-19-17(14-18)6-4-10-25(19)23(26)20-7-5-11-30-20/h5,7-9,11-14,24H,4,6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBLNSUKKPNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6563149.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563157.png)
![2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563161.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563182.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563185.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6563188.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563214.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6563218.png)
![6-methyl-N-phenyl-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6563223.png)

![2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563234.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6563239.png)

![2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563247.png)
